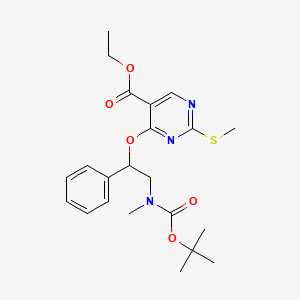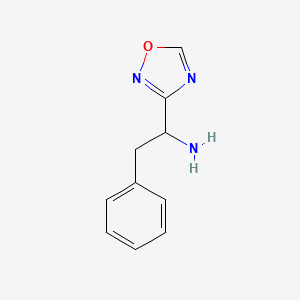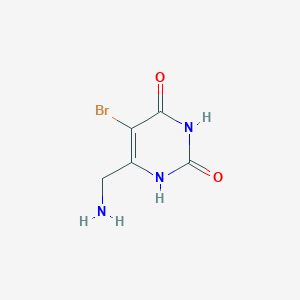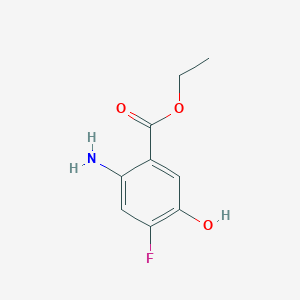![molecular formula C10H4N6 B13099243 [2,2'-Bipyrimidine]-5,5'-dicarbonitrile](/img/structure/B13099243.png)
[2,2'-Bipyrimidine]-5,5'-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-Bipyrimidine]-5,5’-dicarbonitrile: is an organic compound that belongs to the class of bipyrimidines. It is characterized by the presence of two pyrimidine rings connected at the 2,2’ positions, with nitrile groups attached at the 5,5’ positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyrimidine]-5,5’-dicarbonitrile typically involves the Ullmann coupling reaction of 2-iodopyrimidines. This reaction is catalyzed by copper and proceeds under specific conditions to yield the desired bipyrimidine derivative . The reaction can be represented as follows:
2C4H3IN2CuC8H4N4+2HI
Industrial Production Methods: While specific industrial production methods for [2,2’-Bipyrimidine]-5,5’-dicarbonitrile are not extensively documented, the Ullmann coupling reaction remains a fundamental approach. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the production process .
Analyse Des Réactions Chimiques
Types of Reactions: [2,2’-Bipyrimidine]-5,5’-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The nitrile groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile groups under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the bipyrimidine core.
Reduction: Reduced forms with altered electronic properties.
Substitution: Substituted bipyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: In coordination chemistry, [2,2’-Bipyrimidine]-5,5’-dicarbonitrile serves as a bridging ligand, forming complexes with metal ions. These complexes exhibit unique electronic and magnetic properties, making them valuable in the study of coordination compounds .
Biology and Medicine:
Industry: In the industrial sector, [2,2’-Bipyrimidine]-5,5’-dicarbonitrile is investigated for its role in the development of redox flow batteries. Its stability and redox properties make it a promising candidate for energy storage solutions .
Mécanisme D'action
The mechanism of action of [2,2’-Bipyrimidine]-5,5’-dicarbonitrile primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyrimidine rings act as donor sites, forming stable complexes with various metal ions. These complexes can exhibit unique electronic, magnetic, and catalytic properties, depending on the metal ion and the coordination environment .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Similar in structure but with pyridine rings instead of pyrimidine rings.
4,4’-Bipyrimidine: Differing in the position of the nitrogen atoms in the rings.
2,2’-Bipyridinium: A bipyridine derivative with quaternized nitrogen atoms.
Uniqueness: [2,2’-Bipyrimidine]-5,5’-dicarbonitrile is unique due to the presence of nitrile groups at the 5,5’ positions, which can participate in various chemical reactions, enhancing its versatility in synthetic and coordination chemistry .
Propriétés
Formule moléculaire |
C10H4N6 |
|---|---|
Poids moléculaire |
208.18 g/mol |
Nom IUPAC |
2-(5-cyanopyrimidin-2-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H4N6/c11-1-7-3-13-9(14-4-7)10-15-5-8(2-12)6-16-10/h3-6H |
Clé InChI |
YGLWHONNDWBSKV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)C2=NC=C(C=N2)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13099183.png)
![(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13099186.png)

![Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13099204.png)

![Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate](/img/structure/B13099217.png)

![4-Methylpyrido[3,4-d]pyrimidine](/img/structure/B13099228.png)
![(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B13099233.png)

![Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13099249.png)
